Mapi-alpha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mapi-alpha, également connu sous le nom d'iodure de méthylammonium plomb, est un composé de pérovskite hybride organique-inorganique. Ces dernières années, il a suscité un intérêt considérable en raison de ses propriétés optoélectroniques exceptionnelles, ce qui en fait un matériau haute performance pour les cellules solaires. L'iodure de méthylammonium plomb est composé de cations de méthylammonium et d'anions d'iodure de plomb, formant une structure cristalline qui est très efficace dans l'absorption de la lumière et le transport de charge .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'iodure de méthylammonium plomb peut être synthétisé par diverses méthodes, notamment la transformation en solution et la déposition en phase vapeur. Une méthode courante consiste à dissoudre l'iodure de plomb et l'iodure de méthylammonium dans un solvant tel que le diméthylformamide ou le diméthylsulfoxyde. La solution est ensuite déposée par rotation sur un substrat et recuite pour former un film cristallin .

Méthodes de production industrielle : Dans les environnements industriels, la production d'iodure de méthylammonium plomb implique souvent l'utilisation de techniques évolutives telles que la transformation en continu et la transformation en solution assistée par la vapeur. Ces méthodes permettent la production continue de films de pérovskite de grande surface, qui sont essentiels pour les applications commerciales dans les cellules solaires .

Analyse Des Réactions Chimiques

Types de réactions : L'iodure de méthylammonium plomb subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions peuvent avoir un impact significatif sur la stabilité et les performances du matériau dans les applications photovoltaïques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l'iodure de méthylammonium plomb comprennent les solvants halogénés, les agents réducteurs comme l'hydrazine et les agents oxydants comme le peroxyde d'hydrogène. Les conditions réactionnelles impliquent généralement des températures contrôlées et des atmosphères inertes pour prévenir la dégradation .

Principaux produits formés : Les principaux produits formés à partir des réactions de l'iodure de méthylammonium plomb comprennent l'iodure de plomb, l'iodure de méthylammonium et divers composés intermédiaires. Ces produits peuvent influencer les propriétés optoélectroniques et la stabilité du matériau .

Applications de la recherche scientifique

L'iodure de méthylammonium plomb a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les matériaux de pérovskite hybride et leurs propriétés.

En médecine, l'iodure de méthylammonium plomb est étudié pour une utilisation en photothérapie dynamique et en systèmes de délivrance de médicaments. Sa capacité à générer des espèces réactives de l'oxygène sous irradiation lumineuse en fait un candidat prometteur pour les traitements ciblés du cancer . Dans l'industrie, le composé est principalement utilisé dans le développement de cellules solaires à pérovskite à haut rendement, qui ont le potentiel de révolutionner le secteur des énergies renouvelables .

Mécanisme d'action

Le mécanisme d'action de l'iodure de méthylammonium plomb implique sa capacité à absorber la lumière et à générer des paires électron-trou. Ces porteurs de charge sont ensuite transportés à travers la structure cristalline du matériau, ce qui conduit à la génération d'un courant électrique. Les cibles moléculaires et les voies impliquées dans ce processus comprennent les octaèdres d'iodure de plomb et les cations de méthylammonium, qui jouent un rôle crucial dans le transport de charge et la recombinaison .

Applications De Recherche Scientifique

Methylammonium lead iodide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying hybrid perovskite materials and their properties.

In medicine, methylammonium lead iodide is being explored for use in photodynamic therapy and drug delivery systems. Its ability to generate reactive oxygen species under light irradiation makes it a promising candidate for targeted cancer treatments . In industry, the compound is primarily used in the development of high-efficiency perovskite solar cells, which have the potential to revolutionize the renewable energy sector .

Mécanisme D'action

The mechanism of action of methylammonium lead iodide involves its ability to absorb light and generate electron-hole pairs. These charge carriers are then transported through the material’s crystalline structure, leading to the generation of an electric current. The molecular targets and pathways involved in this process include the lead iodide octahedra and the methylammonium cations, which play crucial roles in charge transport and recombination .

Comparaison Avec Des Composés Similaires

L'iodure de méthylammonium plomb est souvent comparé à d'autres matériaux de pérovskite hybride, tels que l'iodure de formamidinium plomb et l'iodure de césium plomb. Bien que ces composés partagent des structures et des propriétés similaires, l'iodure de méthylammonium plomb est unique en termes d'équilibre entre stabilité et efficacité. L'iodure de formamidinium plomb, par exemple, offre une stabilité thermique plus élevée mais une efficacité plus faible, tandis que l'iodure de césium plomb offre une meilleure stabilité mais est plus difficile à traiter .

Liste des composés similaires :- Iodure de formamidinium plomb (FAPbI3)

- Iodure de césium plomb (CsPbI3)

- Bromure de méthylammonium plomb (MAPbBr3)

- Bromure de formamidinium plomb (FAPbBr3)

Ces comparaisons mettent en évidence les avantages uniques de l'iodure de méthylammonium plomb dans diverses applications, en particulier dans le domaine du photovoltaïque .

Propriétés

IUPAC Name |

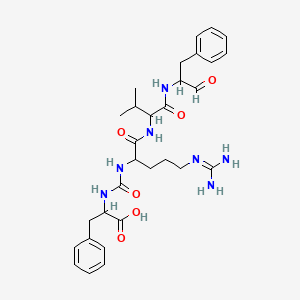

2-[[5-(diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABSBIPNNYDZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.